molecular formula C15H20ClN3O B12238100 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride

5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12238100
M. Wt: 293.79 g/mol
InChI Key: USMVYCICRXECTM-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclopropyl and methoxyphenyl groups. Common synthetic routes may involve the use of reagents such as hydrazines, aldehydes, and cyclopropyl derivatives under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and catalysts under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl 4-methoxyphenyl ketone: Shares the cyclopropyl and methoxyphenyl groups but differs in the core structure.

    N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine: Similar in having cyclopropyl and methoxyphenyl groups but with a pyrimidine core.

Uniqueness

5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C15H19N3O.ClH/c1-18-15(9-14(17-18)12-5-6-12)16-10-11-3-7-13(19-2)8-4-11;/h3-4,7-9,12,16H,5-6,10H2,1-2H3;1H

InChI Key

USMVYCICRXECTM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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